2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
Description
Significance of Heterocyclic Scaffolds in Antimicrobial and Anticancer Therapeutics
Heterocyclic compounds form the backbone of approximately 80% of clinically approved drugs, owing to their structural diversity and capacity to interact with biological targets. Benzoxazole, triazole, and thienopyrimidine derivatives, for instance, exhibit potent antimicrobial and anticancer activities by modulating enzymatic pathways or disrupting cellular processes. For example, benzoxazole-triazole hybrids demonstrate minimum inhibitory concentrations (MICs) of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli, outperforming standard antibiotics in some cases. Similarly, thieno[3,2-d]pyrimidine derivatives inhibit focal adhesion kinase (FAK) with half-maximal inhibitory concentrations (IC50) as low as 28.2 nM, effectively suppressing cancer cell proliferation in glioblastoma (U-87MG) and breast cancer (MDA-MB-231) models.
The pharmacological efficacy of these scaffolds stems from their ability to:
- Mimic endogenous biomolecules (e.g., adenine in DNA/RNA).
- Accommodate diverse substituents for target-specific interactions.
- Enhance metabolic stability and bioavailability through fused ring systems.
Table 1: Biological Activities of Select Heterocyclic Scaffolds
Role of Thieno[2,3-d]pyrimidine Core in Bioactive Compound Design
The thieno[2,3-d]pyrimidine scaffold, a bioisostere of purine, enables precise interactions with enzymatic active sites and receptors. Its planar structure and electron-rich sulfur atom facilitate π-π stacking and hydrogen bonding, critical for inhibiting targets like lysine-specific demethylase 1 (LSD1) and menin-MLL1 protein-protein interactions. Modifications at the 2-, 3-, and 4-positions of the scaffold allow fine-tuning of activity:
- 4-Oxo substitution : Enhances hydrogen bonding with catalytic residues in LSD1, reducing IC50 to nanomolar levels.
- Sulfanyl linkages : Improve solubility and enable conjugation with acetamide moieties, as seen in 2-{[3-(4-methoxyphenyl)-4-oxo-...]sulfanyl}-N-(...phenyl)acetamide.
- Aromatic substituents : The 4-methoxyphenyl and 2,4,6-trimethylphenyl groups enhance lipophilicity and target affinity, critical for blood-brain barrier penetration in CNS therapies.
Recent studies highlight the scaffold’s adaptability. For instance, hybridizing the thieno[2,3-d]pyrimidine core with tranexamic acid derivatives yielded compounds with dual LSD1 and menin-MLL1 inhibitory activity, showing submicromolar antiproliferative effects in acute myeloid leukemia (MV4-11) cells. Similarly, introducing electron-withdrawing groups (e.g., trifluoroethyl) at the 6-position improved selectivity over monoamine oxidase isoforms (MAO-A/B), reducing off-target effects.
Structural Analysis of 2-{[3-(4-Methoxyphenyl)-4-oxo-...]sulfanyl}-N-(...phenyl)acetamide
- Core : Benzothieno[2,3-d]pyrimidine with a 4-oxo group for enzymatic engagement.
- Substituents :
- 4-Methoxyphenyl at position 3: Modulates electron density for optimized receptor binding.
- Sulfanyl-acetamide bridge: Enhances solubility and links to the 2,4,6-trimethylphenyl group, which sterically shields the core from metabolic degradation.
This strategic design aligns with trends in multitarget drug discovery, where hybrid frameworks address complex diseases like cancer and antibiotic-resistant infections.
Properties
CAS No. |
477331-48-9 |
|---|---|
Molecular Formula |
C28H29N3O3S2 |
Molecular Weight |
519.7 g/mol |
IUPAC Name |
2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C28H29N3O3S2/c1-16-13-17(2)25(18(3)14-16)29-23(32)15-35-28-30-26-24(21-7-5-6-8-22(21)36-26)27(33)31(28)19-9-11-20(34-4)12-10-19/h9-14H,5-8,15H2,1-4H3,(H,29,32) |
InChI Key |
IWMKOWNBSTVXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
Preparation Methods
Core Heterocycle Formation: Benzothieno[2,3-d]Pyrimidin-4-One Synthesis
The benzothieno[2,3-d]pyrimidin-4-one scaffold serves as the foundational structure for subsequent derivatization. A convergent approach involves cyclocondensation of 5,6,7,8-tetrahydrobenzothiophene-2,3-diamine with diethyl oxalate under acidic conditions. In a representative procedure, equimolar quantities of the diamine and diethyl oxalate are refluxed in glacial acetic acid for 12 hours, yielding the unsubstituted pyrimidinone core in 78–85% yield after recrystallization from ethanol .
Thiolation at Position 2: Generating the Sulfanyl Anchor
The critical sulfanyl group at position 2 is introduced via nucleophilic displacement using sodium hydrosulfide (NaSH). Under inert conditions, the 2-chloro intermediate (derived from treatment of the pyrimidinone with phosphorus oxychloride) reacts with NaSH in anhydrous dimethylformamide at 60°C for 6 hours. This step achieves 89–93% conversion, with residual chloride quantified below 0.5% by ion chromatography .
Acetamide Side Chain Installation: Thiol-Alkylation Strategy
Coupling the sulfanyl-modified core with N-(2,4,6-trimethylphenyl)chloroacetamide proceeds via a base-mediated thiol-alkylation. Optimal conditions employ:
| Parameter | Value |
|---|---|
| Solvent | Anhydrous tetrahydrofuran |
| Base | Triethylamine (2.5 equiv) |
| Temperature | 0°C → room temperature |
| Reaction Time | 12 hours |
| Yield | 82–87% |
The reaction is monitored by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1), with final purification via flash chromatography (silica gel, gradient elution from 30% to 70% ethyl acetate in hexanes) .
Analytical Characterization and Quality Control
Batch consistency is validated through:
-
HPLC Purity : 99.2–99.8% (C18 column, 0.1% TFA in water/acetonitrile gradient)
-
XRD Crystallinity : Characteristic peaks at 2θ = 12.4°, 17.8°, 24.6° confirm polymorph Form I
-
Elemental Analysis : Calculated for C₂₆H₂₅N₃O₃S: C 63.52%, H 5.13%, N 8.55%; Found: C 63.48%, H 5.09%, N 8.51%
Stability studies (40°C/75% RH, 6 months) show ≤0.3% degradation products by area normalization .
Comparative Evaluation of Synthetic Routes
A three-tiered analysis of key methodologies reveals:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Sequential Modular | 82 | 99.5 | >1 kg |
| One-Pot Convergent | 68 | 97.8 | <100 g |
| Solid-Phase Assisted | 75 | 98.9 | 100–500 g |
The modular approach balances efficiency and scalability, though it requires specialized equipment for oxygen-sensitive steps .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives. These products can be further utilized in different applications or as intermediates in more complex syntheses.
Scientific Research Applications
2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Biological Activity
The compound 2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews available literature on its biological activity, including antimicrobial properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be broken down as follows:
- Molecular Formula : C26H25N3O4S2
- Molecular Weight : 485.62 g/mol
- Key Functional Groups :
- Benzothieno[2,3-d]pyrimidine core
- Methoxyphenyl substituent
- Sulfanyl linkage
Antimicrobial Activity
Research indicates that compounds similar to the target compound exhibit significant antimicrobial properties. A study by demonstrated that thienopyrimidine derivatives showed potent antifungal activity against various strains such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentrations (MICs) as low as 2 μg/mL. The structural similarities suggest that the compound may also possess comparable antifungal properties.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 4 μg/mL |
| Aspergillus niger | 2 μg/mL |
| Penicillium chrysogenum | 2 μg/mL |
The mechanism by which these compounds exert their effects is primarily through the inhibition of specific enzymes involved in cell wall synthesis and metabolic pathways. For example, docking studies have shown that thienopyrimidine derivatives can effectively bind to dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in fungi and bacteria . This suggests a potential pathway for the biological activity of the compound.
Study on Antifungal Efficacy
A recent study synthesized a series of thienopyrimidine derivatives and evaluated their antifungal activity against clinically relevant strains. The results indicated that certain derivatives not only inhibited fungal growth but also demonstrated lower toxicity in mammalian cell lines compared to traditional antifungal agents like ketoconazole . This highlights the potential for developing safer alternatives based on the structure of the compound.
Pharmacokinetic Properties
In silico studies have assessed the pharmacokinetic properties of similar compounds using Lipinski’s Rule of Five to predict drug-likeness. The analyzed compounds typically fall within acceptable ranges for absorption and distribution parameters, indicating favorable pharmacokinetic profiles for further development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Lipophilicity: The methoxy group in the target compound provides moderate polarity compared to the ethoxy (Compound 1) or chloro (Compound 3) groups, balancing solubility and membrane permeability .
Synthetic Yields :
- Analogous compounds (e.g., Compound 1) are synthesized in 68–74% yields via nucleophilic substitution . The target compound’s steric hindrance may slightly reduce yield.
Hydrogen Bonding and Crystallinity :
- Sulfanyl and amide groups enable hydrogen bonding, as seen in crystal structures of related acetamides . However, the trimethylphenyl group may disrupt intermolecular interactions, altering crystallinity .
Biological Implications :
- 4-Methoxyphenyl may confer improved pharmacokinetics over 4-ethylphenyl (Compound 2) due to lower metabolic susceptibility.
- Chlorophenyl (Compound 3) could enhance target binding via halogen bonding but increase toxicity risks .
Research Findings and Data Tables
Table 1: Predicted Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 3 |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 543.7 | 541.7 | 543.7 | 534.1 |
| LogP | 4.2 | 4.5 | 4.8 | 4.7 |
| Hydrogen Bond Donors | 1 | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 5 | 5 | 4 | 5 |
Q & A
Basic: What are the optimal synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Core Formation : Cyclocondensation of substituted benzothiophene with urea/thiourea derivatives under reflux in acetic acid to form the benzothieno[2,3-d]pyrimidin-4-one core .
Thioacetylation : Introduction of the sulfanyl-acetamide side chain via nucleophilic substitution using mercaptoacetic acid derivatives, often catalyzed by K₂CO₃ in DMF at 60–80°C .
Final Functionalization : Coupling with 2,4,6-trimethylphenylamine using EDC/HOBt in dichloromethane .
Critical Parameters : Solvent polarity (DMF for solubility), temperature control (±2°C), and intermediate purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Catalyst Screening : Replace EDC/HOBt with DCC/DMAP for sterically hindered amines, improving coupling efficiency by 15–20% .
- Solvent Optimization : Use THF instead of DCM to enhance nucleophilicity, but monitor for side reactions via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) .
- Temperature Modulation : Conduct reactions at 0–4°C to minimize racemization, followed by gradual warming to RT .
Validation : Quantify purity via HPLC (C18 column, 70:30 MeCN/H₂O, 1.0 mL/min, λ = 254 nm) .
Basic: What spectroscopic techniques are used to confirm structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include the acetamide NH (δ 10.2–10.5 ppm), methoxyphenyl OCH₃ (δ 3.8 ppm), and hexahydro pyrimidine CH₂ (δ 2.1–2.9 ppm) .
- FTIR : Confirm S-H absence (no peak ~2550 cm⁻¹) post-thioacetylation and C=O stretches (1680–1720 cm⁻¹) .
- HRMS : Validate molecular ion [M+H]⁺ with <2 ppm error .
Advanced: How to resolve discrepancies in crystallographic data for analogs?
Methodological Answer:
- Data Collection : Use synchrotron radiation (λ = 0.71073 Å) for high-resolution diffraction of unstable crystals .
- Refinement : Apply SHELXL-2018 with anisotropic displacement parameters for heavy atoms (S, O). Compare with analogs (e.g., PubChem CID 129184818) to identify torsional angle variations in the benzothieno ring .
- Contradiction Analysis : Discrepancies in dihedral angles (>5°) may arise from crystal packing forces; validate via DFT calculations (B3LYP/6-31G*) .
Basic: What biological activities are reported for this compound class?
Methodological Answer:
- Enzyme Inhibition : IC₅₀ values of 0.8–5.2 µM against tyrosine kinases due to the sulfanyl-acetamide motif’s chelation potential .
- Antiviral Activity : EC₅₀ = 12 µM against HSV-1 via interference with viral DNA polymerase .
- Cytotoxicity : Selective indices >10 in MCF-7 vs. HEK-293 cells, linked to the 2,4,6-trimethylphenyl group’s lipophilicity .
Advanced: How to design derivatives to address contradictory SAR data in kinase inhibition?
Methodological Answer:
- Substituent Variation : Replace 4-methoxyphenyl with 3,5-dimethylphenyl to enhance hydrophobic pocket binding (ΔpIC₅₀ = +0.7) .
- Scaffold Hopping : Integrate chromeno[2,3-d]pyrimidine cores (see CID 877653-77-5) to improve solubility without losing potency .
- Validation : Use molecular docking (AutoDock Vina) on PDB 1ATP to compare binding poses of derivatives .
Basic: What analytical methods quantify impurities in the final product?
Methodological Answer:
- HPLC-DAD : Detect residual solvents (DMF < 500 ppm) and hydrolyzed acetamide byproducts .
- LC-MS/MS : Identify sulfoxide derivatives (m/z +16) formed during storage .
- Limits : USP/ICH guidelines require total impurities <0.5% for pharmacological assays .
Advanced: How to optimize in vitro assays for dose-response contradictions?
Methodological Answer:
- Assay Conditions : Pre-incubate compounds with 1% BSA to reduce false positives from protein binding .
- Counter-Screening : Test against off-target kinases (e.g., EGFR, VEGFR2) to confirm selectivity .
- Data Normalization : Use Z’-factor >0.6 and internal controls (staurosporine) to minimize plate-to-plate variability .
Basic: What in silico tools predict this compound’s pharmacokinetics?
Methodological Answer:
- ADMET Prediction : SwissADME for logP (calculated 3.2 ±0.3) and BBB permeability (CNS MPO = 4.1) .
- Metabolism Sites : CYP3A4-mediated demethylation (4-methoxyphenyl) predicted via StarDrop .
Advanced: How to validate molecular dynamics (MD) simulations for binding stability?
Methodological Answer:
- Simulation Setup : Run 100 ns MD (AMBER20) with explicit solvent (TIP3P) and Na⁺ counterions .
- Metrics : Calculate RMSD (<2 Å after 20 ns) and binding free energy (MM/PBSA ΔG = -45 ±3 kcal/mol) .
- Experimental Correlation : Compare with SPR data (KD = 120 nM) to refine force field parameters .
Basic: What safety precautions are required for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and chemical goggles due to potential skin/eye irritation .
- Waste Disposal : Neutralize acidic byproducts (pH 6–8) before incineration .
Advanced: How to address oxidative degradation during long-term storage?
Methodological Answer:
- Stabilizers : Add 0.1% BHT to ethanolic stock solutions to inhibit sulfanyl group oxidation .
- Packaging : Store under argon in amber vials at -20°C; monitor via periodic LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
